

Quantifying Neurocan Levels: A Guide to Commercially Available ELISA Kits

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Compound of Interest

Compound Name: *neurocan*

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[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the role of **neurocan** in neurological development, disease, and injury, a variety of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits offer a reliable and efficient method for its quantification in biological samples. This document provides detailed application notes and protocols for the utilization of these kits, enabling accurate and reproducible measurement of **neurocan** levels.

Introduction to Neurocan

Neurocan, also known as Chondroitin Sulfate Proteoglycan 3 (CSPG3), is a key component of the extracellular matrix in the central nervous system (CNS).[1] As a member of the lectican family of proteoglycans, **neurocan** plays a crucial role in the regulation of neuronal adhesion and neurite outgrowth, primarily through its interactions with neural cell adhesion molecules (N-CAM and Ng-CAM/L1).[1] Its expression is developmentally regulated and is often upregulated in response to CNS injury, suggesting its involvement in both developmental processes and pathological conditions. Altered **neurocan** levels have been associated with various neurological disorders, making it a significant biomarker and potential therapeutic target.[2]

Principle of Neurocan ELISA Kits

The commercially available ELISA kits for **neurocan** quantification predominantly employ a quantitative sandwich immunoassay technique. This method utilizes a pair of antibodies

specific to **neurocan**. A capture antibody is pre-coated onto the wells of a microplate. When the sample is added, **neurocan** present in the sample binds to the capture antibody. After a washing step to remove unbound substances, a biotinylated detection antibody that recognizes a different epitope on the **neurocan** molecule is added. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. A chromogenic substrate is then added, and the HRP enzyme catalyzes a color change. The intensity of the color is directly proportional to the amount of **neurocan** in the sample and is measured spectrophotometrically.

Applications

The quantification of **neurocan** levels using ELISA kits is applicable across a wide range of research areas, including:

- **Neurodevelopmental Studies:** Tracking the expression of **neurocan** during different stages of brain development.
- **Neurodegenerative Disease Research:** Investigating the role of **neurocan** in conditions such as Alzheimer's disease and Parkinson's disease.[\[2\]](#)
- **Traumatic Brain and Spinal Cord Injury Models:** Assessing the upregulation of **neurocan** in response to injury and its potential role in inhibiting axonal regeneration.
- **Oncology Research:** Exploring the involvement of **neurocan** in the tumor microenvironment of neurological cancers.
- **Drug Discovery and Development:** Screening for therapeutic agents that modulate **neurocan** expression or its interactions with other molecules.

Commercially Available Neurocan ELISA Kits: A Comparative Overview

A variety of ELISA kits for the quantification of human, mouse, and rat **neurocan** are available from numerous suppliers. The following tables summarize the key quantitative data for a selection of these kits to facilitate comparison and selection.

Human Neurocan ELISA Kits

Manufacturer	Catalog Number	Sensitivity	Detection Range	Sample Types
Assay Genie	HUDL01993	0.33 ng/mL	0.781 - 50 ng/mL	Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates
Invitrogen	EH335RB	0.41 ng/mL	0.410 - 100 ng/mL	Serum, Plasma, Supernatant[3]
Boster Bio	EK2116	<10 pg/mL	31.2 - 2,000 pg/mL	Cell Culture Supernatants, Serum, Plasma (heparin, EDTA, citrate)[4]
RayBiotech	ELH-NCAN	-	-	Serum, Plasma, Cell Culture Supernatants
Abbkine	KTE62519	-	-	Cell culture supernatants, Other biological fluids, Plasma, Serum[5]

Mouse Neurocan ELISA Kits

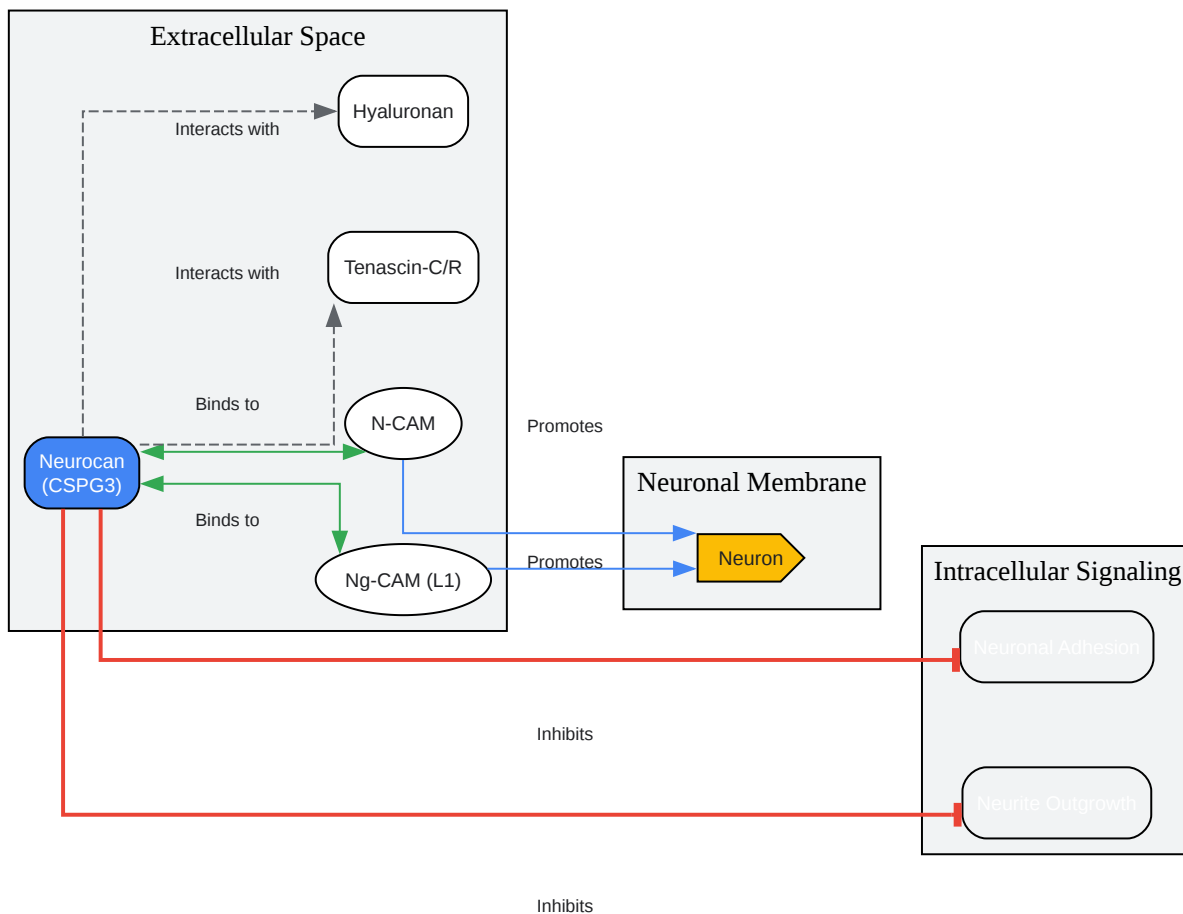
Manufacturer	Catalog Number	Sensitivity	Detection Range	Sample Types
MyBioSource	MBS031908	0.1 ng/mL	0.25 - 8 ng/mL	Serum, Plasma, and other body fluids[6]
ELK Biotechnology	ELK6766	21.3 pg/mL	78.13 - 5000 pg/mL	Tissue homogenates and other biological fluids[7]
Biocompare	-	< 46.9 pg/ml	78 - 5000 pg/ml	-[1]
RayBiotech	ELM-NCAN	-	-	Cell Culture Supernatants, Plasma, and Serum
Omnimabs	OM458554	-	-	-[8]

Rat Neurocan ELISA Kits

Manufacturer	Catalog Number	Sensitivity	Detection Range	Sample Types
MyBioSource	MBS450382	<0.055ng/mL	0.156 - 10 ng/mL	Tissue homogenates or other biological fluids[9]
Assay Genie	RTDL00716	-	0.156 - 10 ng/mL	Serum, Plasma, and tissue homogenates[2]
antibodies-online	ABIN6958095	0.056 ng/mL	0.15 - 10 ng/mL	Tissue Homogenate[10]
ELK Biotechnology	ELK6765	0.053 ng/mL	0.16 - 10 ng/mL	Tissue homogenates and other biological fluids[11]

Neurocan Signaling Pathway

Neurocan primarily functions as a modulator of cell-cell and cell-matrix interactions in the CNS. Its main signaling mechanism involves binding to cell adhesion molecules, which in turn inhibits intracellular signaling pathways associated with cell adhesion and neurite outgrowth.



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Caption: **Neurocan** interaction with cell adhesion molecules and its inhibitory effect on neuronal adhesion and neurite outgrowth.

Experimental Protocols

The following is a generalized, detailed protocol for a typical sandwich ELISA for **neurocan** quantification. Note: It is crucial to refer to the specific manual provided with your chosen ELISA kit, as incubation times, reagent concentrations, and other parameters may vary.

Materials Required but Not Provided

- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and disposable tips
- Deionized or distilled water
- Graduated cylinders
- Tubes for standard and sample dilutions
- Absorbent paper
- Vortex mixer
- Plate shaker (optional)

Reagent Preparation

- Bring all reagents and samples to room temperature before use.
- Wash Buffer (1x): If provided as a concentrate (e.g., 20x or 30x), dilute with deionized or distilled water to the final working concentration as indicated in the kit manual.
- Standard: Reconstitute the lyophilized standard with the provided Standard Diluent to the stock concentration specified in the manual. Allow it to dissolve completely and mix gently.
- Standard Curve: Prepare a serial dilution of the standard stock solution in Standard Diluent to create a standard curve. A typical 7-point standard curve might range from 10 ng/mL down to 0.156 ng/mL, with a blank (0 ng/mL) control.
- Biotinylated Detection Antibody: Dilute the concentrated biotinylated antibody to its working concentration with the appropriate Assay Diluent as per the kit's instructions.
- Streptavidin-HRP Conjugate: Dilute the concentrated Streptavidin-HRP conjugate to its working concentration with the specified diluent.

Assay Procedure

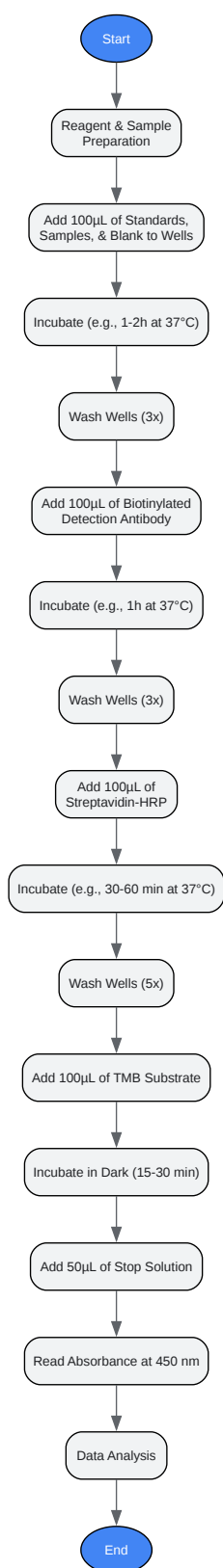
- **Add Standards and Samples:** Pipette 100 μ L of each standard, sample, and blank into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
- **Incubation 1:** Cover the plate with the provided adhesive sealer and incubate for the time and temperature specified in the manual (e.g., 1-2 hours at 37°C or 2.5 hours at room temperature).
- **Washing 1:** Aspirate the liquid from each well and wash each well with 1x Wash Buffer (typically 300-400 μ L per well). Repeat the wash process 2-3 times as instructed. After the final wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean absorbent paper.
- **Add Detection Antibody:** Add 100 μ L of the diluted Biotinylated Detection Antibody to each well.
- **Incubation 2:** Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at 37°C or room temperature).
- **Washing 2:** Repeat the washing step as described in step 3.
- **Add Streptavidin-HRP:** Add 100 μ L of the diluted Streptavidin-HRP conjugate to each well.
- **Incubation 3:** Cover the plate and incubate for the specified time and temperature (e.g., 30-60 minutes at 37°C or room temperature).
- **Washing 3:** Repeat the washing step as described in step 3, often with an increased number of washes (e.g., 5 times).
- **Substrate Development:** Add 90-100 μ L of TMB Substrate Solution to each well. Incubate the plate in the dark at room temperature or 37°C for 15-30 minutes, or until a distinct color change is observed in the most concentrated standards.
- **Stop Reaction:** Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.

- **Read Absorbance:** Immediately read the optical density (OD) of each well at 450 nm using a microplate reader. A reference wavelength of 570 nm or 630 nm can be used to correct for optical imperfections in the plate.

Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Subtract the average blank standard absorbance from the average absorbance of all other standards and samples.
- Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Determine the concentration of **neurocan** in the samples by interpolating their mean absorbance values from the standard curve.
- Account for any sample dilution by multiplying the interpolated concentration by the dilution factor.

Experimental Workflow Diagram



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Caption: A generalized workflow for a sandwich ELISA to quantify **neurocan** levels.

Conclusion

Commercially available ELISA kits provide a sensitive, specific, and reliable method for the quantification of **neurocan** in various biological samples. By understanding the principles of the assay and following the detailed protocols, researchers can obtain accurate data to advance their understanding of the role of **neurocan** in health and disease. The comparative data presented here serves as a guide to aid in the selection of the most appropriate kit for specific research needs.

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